Pentazocine N-Oxide

Description

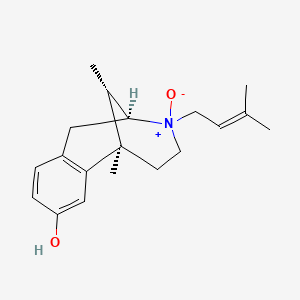

Pentazocine is a synthetic opioid analgesic classified as a benzomorphan derivative. Its chemical name is (2R,6R,11R*)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(3-methyl-2-butenyl)-2,6-methano-3-benzazocin-8-ol, with the molecular formula C₁₉H₂₇NO and a molecular weight of 285.42 g/mol . It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, contributing to its mixed agonist-antagonist profile. Clinically, it is used for moderate to severe pain management, often administered via intramuscular or subcutaneous routes at doses of 30–60 mg, demonstrating efficacy comparable to 10 mg morphine or 100 mg pethidine (meperidine) .

Key pharmacological properties include:

Properties

Molecular Formula |

C19H27NO2 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

(1R,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-oxido-10-azoniatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C19H27NO2/c1-13(2)7-9-20(22)10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19-,20?/m1/s1 |

InChI Key |

HWJKJDJXDLXWAS-ILKLACRSSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC3=C([C@@]1(CC[N+]2(CC=C(C)C)[O-])C)C=C(C=C3)O |

Canonical SMILES |

CC1C2CC3=C(C1(CC[N+]2(CC=C(C)C)[O-])C)C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxides typically involves the oxidation of the parent amine compound. For Pentazocine N-Oxide, the oxidation can be achieved using various oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like titanium silicalite (TS-1) . The reaction is generally carried out in a solvent such as methanol under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety measures and quality control are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentazocine N-Oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: Reduction reactions can revert the N-oxide back to the parent amine compound.

Substitution: N-oxide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in methanol with titanium silicalite (TS-1) as a catalyst.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher-order N-oxides, while reduction reverts to the parent amine.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

Biology: Investigated for its potential effects on biological systems, particularly in modulating pain pathways.

Medicine: Explored for its analgesic properties and potential use in pain management, especially in cases where traditional opioids are less effective or have undesirable side effects

Mechanism of Action

Pentazocine N-Oxide exerts its effects primarily through interaction with opioid receptors. It acts as an agonist at kappa and sigma receptors and a weak antagonist at mu receptors This interaction inhibits ascending pain pathways, altering the perception and response to pain

Comparison with Similar Compounds

Comparison with Similar Compounds

Pentazocine vs. Morphine

Clinical Implications: Pentazocine produces dose-dependent dysphoria and psychomotor impairment, distinguishing it from morphine, which has a higher risk of respiratory depression but fewer dysphoric effects at equianalgesic doses .

Pentazocine vs. Pethidine (Meperidine)

Key Findings: In a double-blind study of 94 women in labor, pentazocine and pethidine provided equivalent analgesia, but pentazocine had fewer emetic sequelae .

Pentazocine vs. N-Oxide Derivatives (e.g., Sorafenib N-Oxide)

While the provided evidence lacks direct data on Pentazocine N-Oxide , insights can be drawn from studies on other N-Oxide compounds. For example, sorafenib N-Oxide , a metabolite of the anticancer drug sorafenib, exhibits distinct pharmacokinetic properties:

| Parameter | Sorafenib | Sorafenib N-Oxide | References |

|---|---|---|---|

| Plasma AUC (µg·h/mL) | 32.1 (IISR group) | 3.05 (IISR group) | |

| Brain Penetration | Kp = 0.53 | Kp = 0.51 | |

| Cmax (µg/mL) | 2.13 (IISR group) | 0.16 (IISR group) |

Implications for this compound: N-Oxide metabolites often exhibit reduced lipophilicity and altered tissue distribution compared to parent compounds. For instance, sorafenib N-Oxide shows lower plasma and brain exposure but similar brain-to-plasma ratios (Kp) .

Pentazocine vs. Sigma-1 Receptor Ligands

Pentazocine binds to Sigma-1 receptors (S1R), a property shared with neuroprotective agents. Comparatively, novel S1R ligands (e.g., compound 5d) showed similar gene activation but varied structural dependence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.